molecular formula C22H38O2 B079086 4-Hexadecyloxyphenol CAS No. 13037-88-2

4-Hexadecyloxyphenol

Cat. No. B079086
CAS RN: 13037-88-2
M. Wt: 334.5 g/mol
InChI Key: CWTMUDGIRYDDHJ-UHFFFAOYSA-N
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Description

4-Hexadecyloxyphenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is also known as 4-HOCP and has a molecular formula of C22H37O2. This compound is a derivative of phenol and has a long hydrophobic chain that makes it soluble in organic solvents.

Scientific Research Applications

  • Environmental Studies and Contaminant Analysis : Research has shown the importance of analyzing compounds like 4-Hexadecyloxyphenol in environmental samples. Gadzała-Kopciuch, Filipiak, and Buszewski (2008) developed methods for isolating, purifying, and determining similar compounds in water and biological samples, highlighting the relevance of such analyses in environmental monitoring (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).

  • Photocaging and Drug Delivery : Gorka et al. (2014) demonstrated a near-IR light-initiated uncaging reaction sequence based on cyanine photochemistry. This study indicates the potential of 4-Hexadecyloxyphenol-like compounds in controlled drug delivery and spatial-temporal control in biological systems (Gorka et al., 2014).

  • Biodegradation and Genetic Research : Kitagawa, Kimura, and Kamagata (2004) identified and characterized a novel gene cluster from a gram-positive bacterium involved in the degradation of similar compounds. This research offers insights into the microbial breakdown of environmental contaminants and has implications for bioremediation strategies (Kitagawa, Kimura, & Kamagata, 2004).

  • Material Science and Engineering : Research by Medici, Fantin, Pedrini, Gleria, and Minto (1992) on phosphazene materials containing hydroxyl groups, including compounds like 4-Hexadecyloxyphenol, shows the potential of these materials in advanced engineering applications. This research contributes to the development of new materials with unique properties (Medici, Fantin, Pedrini, Gleria, & Minto, 1992).

  • Pharmacological and Medical Applications : Kim and Seok (2020) discussed the role of 4-Hexylresorcinol, a derivative of phenolic lipids similar to 4-Hexadecyloxyphenol, in tissue engineering. This compound has shown antimicrobial and antiseptic activity and can contribute to new bone formation, indicating its potential in medical applications (Kim & Seok, 2020).

properties

IUPAC Name

4-hexadecoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMUDGIRYDDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402599
Record name 4-HEXADECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexadecyloxyphenol

CAS RN

13037-88-2
Record name 4-(Hexadecyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-HEXADECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEXADECYLOXY)PHENOL
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Synthesis routes and methods I

Procedure details

To a 0° C. suspension, under argon, of 29 g of 60% sodium hydride in 350 ml of dimethylformamide is added dropwise over 40 minutes, 60.0 g of hydroquinone in 450 ml of dimethylformamide. The suspension is stirred at 0° C. for 1/2 hour; followed by the dropwise addition of 192 g of 1-iodohexadecane in 450 ml tetrahydrofuran. The reaction temperature is maintained at 0° C. during the addition of the alkyl halide; followed by stirring at room temperature for 3 hours. The mixture is poured carefully into dilute hydrochloric acid and extracted with chloroform. The organic layer is washed with water, dried and concentrated in vacuo.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a suspension of 28.99 g of 60% sodium hydride in 350 ml of N,N-dimethylformamide, cooled to 0° C. and under argon is added 60 g of hydroquinone in 450 ml of N,N-dimethylformamide with stirring over 40 minutes. After an additional 30 minutes, 450 ml of tetrahydrofuran is added followed by 192 g of 1-iodohexadecane over one hour. The mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into dilute hydrochloric acid and extracted with chloroform. The organic layer is washed with water, dried and evaporated to give the desired product as an oil.
Quantity
28.99 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexadecyloxyphenol
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4-Hexadecyloxyphenol
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Reactant of Route 3
4-Hexadecyloxyphenol
Reactant of Route 4
Reactant of Route 4
4-Hexadecyloxyphenol
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4-Hexadecyloxyphenol
Reactant of Route 6
Reactant of Route 6
4-Hexadecyloxyphenol

Citations

For This Compound
7
Citations
MM Naoum, GR Saad, RI Nessim, TA Abdel-Aziz… - Liquid …, 1997 - Taylor & Francis
… 4-hexadecyloxyphenol by a method described in previous work [10]. One molar equivalent … in dry pyridine was added dropwise to a solution of 4-hexadecyloxyphenol in pyridine over a …
Number of citations: 67 www.tandfonline.com
MM Naoum, H Seliger, E Happ - Liquid crystals, 1997 - Taylor & Francis
Compounds based on 4,4'-substituted phenylbenzoate \[R O-C6H4COO-C6H4- X] (I), where X is a cyano group and R is a terminal alkyl chain ranging from 12 to 30 carbon atoms, and …
Number of citations: 19 www.tandfonline.com
AV Borisov, MV Korel'chuk, ES Ageeva… - Russian Journal of …, 2014 - Springer
… Initially, the reaction of hexadecyl bromide with a considerable excess of hydroquinone in DMF in the presence of potassium carbonate gave 4-hexadecyloxyphenol (III). The use of …
Number of citations: 3 link.springer.com
P Kaszynski, A Januszko, K Ohta, T Nagamine… - Liquid …, 2008 - Taylor & Francis
Full article: Conformational effects on mesophase stability: numerical comparison of carborane diester homologous series with their bicyclo[2.2.2]octane, cyclohexane and benzene …
Number of citations: 14 www.tandfonline.com
TE Goodwin, CJ Boylan, WL Current, JC Byrd… - Bioorganic & medicinal …, 2000 - Elsevier
New analogues of the venerable antimalarial drug primaquine have been synthesized and bioassayed in vivo against Pneumocystis carinii, a life-threatening infection common among …
Number of citations: 5 www.sciencedirect.com
PC Marr - 1999 - research-repository.st-andrews.ac …
In submitting this thesis to the University of St. Andrews I understand that I am giving permission for it to be made available for use in accordance with the regulations of the University …
P Vincenzini - Intelligent Materials and Systems: Proceedings of …, 1995 - Techna Group
Number of citations: 0

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